molecular formula C9H13NO2S B187758 2,4,5-Trimethylbenzenesulfonamide CAS No. 90643-45-1

2,4,5-Trimethylbenzenesulfonamide

Cat. No. B187758
CAS RN: 90643-45-1
M. Wt: 199.27 g/mol
InChI Key: JEUPYYVSBPSDCH-UHFFFAOYSA-N
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Description

2,4,5-Trimethylbenzenesulfonamide, also known as 2,4,5-T, is an organic compound belonging to the class of sulfonamides. It is a white, odourless powder that is used in the synthesis of a variety of organic compounds, including pharmaceuticals, cosmetics, and pesticides. It is also used in the synthesis of various polymers and in the manufacture of rubber. 2,4,5-T has been used for many years as a pesticide, although its use has been restricted in some countries due to its potential toxicity.

Scientific Research Applications

1. Synthetic Approaches and Applications of Sulfonimidates

  • Summary of Application : Sulfonimidates are organosulfur species that have seen a resurgence in interest as intermediates to access other important organosulfur compounds. They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .
  • Methods of Application : The synthesis of sulfonimidates focuses on their creation from sulfur (II), sulfur (IV), and sulfur (VI) reagents .
  • Results or Outcomes : The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

2. Sulfonamide Drugs

  • Summary of Application : Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
  • Methods of Application : Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .
  • Results or Outcomes : Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts .

3. Gas-Liquid Chromatography

  • Summary of Application : Compounds associated with 3-Bromo-N,N,5-trimethylbenzenesulfonamide can be used in gas-liquid chromatography.
  • Methods of Application : Dimethylformamide dialkylacetals react with primary sulfonamides to form N-dimethylaminomethylene derivatives with excellent gas-liquid chromatographic properties.
  • Results or Outcomes : The specific results or outcomes of this application were not detailed in the source.

4. Direct Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides

  • Summary of Application : The research group of Kamata and Hara explored the catalytic application of dual-functional high-surface-area β-MnO2 (β-MnO2-HS) nanoparticles for the direct sulfonylation of ammonia with thiols to synthesize primary sulfonamides .
  • Methods of Application : Various aromatic and heteroaromatic thiols have been reacted with aqueous NH3 in the presence of β-MnO2-HS nanoparticles .
  • Results or Outcomes : The specific results or outcomes of this application were not detailed in the source .

4. Direct Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides

  • Summary of Application : The research group of Kamata and Hara explored the catalytic application of dual-functional high-surface-area β-MnO2 (β-MnO2-HS) nanoparticles for the direct sulfonylation of ammonia with thiols to synthesize primary sulfonamides .
  • Methods of Application : Various aromatic and heteroaromatic thiols have been reacted with aqueous NH3 in the presence of β-MnO2-HS nanoparticles .
  • Results or Outcomes : The specific results or outcomes of this application were not detailed in the source .

Safety And Hazards

The safety information for 2,4,5-Trimethylbenzenesulfonamide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,4,5-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUPYYVSBPSDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359387
Record name 2,4,5-trimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trimethylbenzenesulfonamide

CAS RN

90643-45-1
Record name 2,4,5-trimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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